6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
The compound “6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with various functional groups including a methoxyphenyl group, a nitrobenzyl group, and a nitrile group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group to the pyridine ring. The exact synthesis process would depend on the starting materials and the specific reactions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, with the various functional groups attached at the 1, 2, and 6 positions. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The nitrile group could also undergo various reactions, such as hydrolysis to form a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, nitrile, and methoxy groups could impact its solubility in different solvents.Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive Protecting Groups — A Review
This study reviews the utilization of photosensitive protecting groups, including 2-nitrobenzyl and others, in synthetic chemistry. The application of such groups is promising for future developments, although it's still at a developmental stage (Amit, Zehavi, & Patchornik, 1974).
Oxazine and Benzoxazine Compounds
1,2-Oxazines, 1,2-benzoxazines and related compounds
This chapter discusses the synthesis and importance of 1,2-oxazines and 1,2-benzoxazines, derived from cyclization processes involving nitroso compounds. These compounds are significant in chemistry for their use as chiral synthons and in various reactions (Sainsbury, 1991).
Antioxidant Activity Analysis
Analytical Methods Used in Determining Antioxidant Activity A Review
This paper presents critical insights into tests used for determining antioxidant activity, highlighting various chemical and electrochemical methods. It suggests these assays are crucial for analyzing the antioxidant capacity of complex samples, including potential applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution of the nitro-group
This research outlines the reaction mechanisms involving nucleophilic aromatic substitution of the nitro-group. It reviews recent literature and suggests that such reactions can proceed through an addition-elimination mechanism, offering insights into synthetic applications involving nitro groups (Pietra & Vitali, 1972).
Advanced Oxidation Processes
A review on the degradation of acetaminophen by advanced oxidation process
This study reviews the degradation of acetaminophen, a process relevant for environmental science and water treatment. It discusses kinetics, mechanisms, and by-products of degradation by advanced oxidation processes (AOPs), highlighting the potential for these processes to address recalcitrant compounds in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Photochromism of Ortho-nitrobenzylpyridines
Photochromism of ortho-nitrobenzylpyridines A brief overview
This review details the reaction mechanism of photochromic ortho-nitrobenzylpyridines, highlighting their potential applications in photon-based electronics due to their photochromic activity in the solid state and polystability (Naumov, 2006).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The future research directions for this compound could be vast and would depend on its intended application. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be a drug, studies would focus on its biological activity and toxicity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
properties
IUPAC Name |
6-(4-methoxyphenyl)-1-[(4-nitrophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-27-18-9-4-15(5-10-18)19-11-6-16(12-21)20(24)22(19)13-14-2-7-17(8-3-14)23(25)26/h2-11H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRERSTOCJGZYKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-1-(4-nitrobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
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